(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
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Overview
Description
(1S,2R,6S,7S)-4-Azatricyclo[52202,6]undecane-3,5,8-trione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione typically involves a multi-step process. One common method includes the intramolecular cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the tricyclic structure.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound is also susceptible to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
- (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-dione
- (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-tetraone
Uniqueness: The uniqueness of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione lies in its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological molecules, making it a valuable compound for various applications.
Biological Activity
(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione is a complex organic compound with a unique tricyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13N with a molecular weight of approximately 187.71 g/mol. Its tricyclic structure incorporates nitrogen within the ring system, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes including cyclization reactions under controlled conditions using strong acids or bases as catalysts . The production can be scaled using continuous flow reactors for consistent yields .
Antiviral Activity
Research has indicated that derivatives of 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione exhibit significant antiviral properties. A study evaluated various arylpiperazine derivatives for their anti-HIV-1 activity in MT-4 cells and found promising results . The compounds demonstrated inhibitory effects against HIV-1 multiplication.
Cytotoxicity
The cytotoxicity of synthesized compounds based on 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione was assessed in various cell lines. The results indicated that some derivatives possess selective cytotoxic effects against cancer cell lines while exhibiting lower toxicity in normal cells .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-Azatricyclo[5.2.1.0(2,6)]decane hydrochloride | Bicyclic | Antidepressant |
3-Azabicyclo[3.3.1]nonan-9-one | Bicyclic | Analgesic properties |
(±)-Citalopram | Tricyclic | Selective serotonin reuptake inhibitor |
The unique stereochemistry and bicyclic structure of this compound may offer distinct biological activities that warrant further investigation in pharmaceutical development .
Case Studies
Several studies highlight the potential applications of this compound:
- Anti-HIV Study : A series of compounds derived from this tricyclic structure were tested for their efficacy against HIV-1 in vitro and showed promising antiviral activity .
- Cytotoxicity Assessment : Research conducted on various derivatives demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells .
Properties
IUPAC Name |
(1S,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-3-4-1-2-5(6)8-7(4)9(13)11-10(8)14/h4-5,7-8H,1-3H2,(H,11,13,14)/t4-,5+,7+,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXMJIQNEIEMOK-LAHCRNKXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1CC2=O)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@@H]([C@@H]1CC2=O)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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